CID 78061102
Description
Evolution of Cell Cycle Inhibitors in Contemporary Oncology Research
The cell cycle, the fundamental process by which cells replicate, is tightly controlled by a family of enzymes known as cyclin-dependent kinases (CDKs). tandfonline.comnih.gov In many cancers, this regulation goes awry, leading to uncontrolled cell proliferation, a hallmark of the disease. tandfonline.com This has made CDKs a rational and compelling target for therapeutic intervention. nih.govresearchgate.net
Early research into CDK inhibitors led to the development of "pan-CDK inhibitors," which targeted a broad range of CDKs. tandfonline.com While showing some promise, these agents were often hampered by toxicity. tandfonline.com This spurred the development of more selective CDK inhibitors, such as the CDK4/6 inhibitors, which have become a standard of care in certain types of breast cancer. tandfonline.comaacrjournals.org However, the eventual development of resistance to these therapies highlights the ongoing need for novel inhibitors that target different aspects of the cell cycle. tandfonline.com
Significance of Macrocycles as a Distinct Class in Advanced Drug Discovery and Development
Macrocycles, cyclic molecules containing a ring of at least 12 atoms, represent a unique and increasingly important class of therapeutic agents. patsnap.comacs.org They occupy a chemical space between traditional small molecules and larger biologics, offering the potential to combine the oral bioavailability of the former with the high selectivity of the latter. patsnap.com
One of the key advantages of macrocycles is their ability to disrupt protein-protein interactions (PPIs), which are often considered "undruggable" by conventional small molecules due to their large and flat binding surfaces. patsnap.comacs.org The constrained, three-dimensional structure of macrocycles allows them to bind with high affinity and specificity to these challenging targets. mdpi.comresearchgate.net This structural rigidity also contributes to enhanced stability and resistance to metabolic degradation. patsnap.com The development of advanced synthetic and computational methods has further expanded the potential of macrocyclic drug discovery. mdpi.com
Overview of CID 78061102 as a Novel Macrocyclic Cyclin A/B RxL Inhibitor
This compound stands out as a first-in-class oral macrocycle that dually inhibits Cyclin A and Cyclin B by targeting their RxL motif-mediated interactions. firstwordpharma.comcancer.gov This compound was developed using Circle Pharma's proprietary MXMO™ platform, which is designed to create cell-permeable and orally bioavailable macrocycles for difficult-to-treat diseases. firstwordpharma.combiospace.com
The mechanism of action of this compound involves selectively binding to a hydrophobic patch on Cyclins A and B. cancer.gov This prevents the interaction with their substrates that contain the RxL recognition motif. cancer.gov Specifically, it disrupts the interaction between Cyclin A and its substrate E2F1, and Cyclin B and its modulator Myt1. circlepharma.comcancer.gov This disruption can lead to DNA damage and cell cycle arrest, ultimately inducing apoptosis in susceptible cancer cells. cancer.govcirclepharma.com
Preclinical studies have demonstrated that this compound exhibits single-agent anti-tumor activity in various cancer models, including those for small-cell lung cancer, triple-negative breast cancer, and estrogen receptor-positive/human epidermal growth factor receptor 2-negative (ER+/HER2-) breast cancer that has developed resistance to CDK4/6 inhibitors. biospace.comcirclepharma.com The activity of this compound has been linked to specific molecular features such as high E2F pathway scores and RB1 mutations. firstwordpharma.com
A Phase 1 clinical trial for this compound is currently underway to evaluate its safety, tolerability, and preliminary efficacy in patients with advanced solid tumors. firstwordpharma.comcirclepharma.com
Research Findings on this compound
| Category | Finding | Source |
| Compound Type | Orally bioavailable macrocycle | firstwordpharma.combiospace.comcancer.gov |
| Mechanism of Action | Dual inhibitor of Cyclin A and Cyclin B RxL-mediated interactions | firstwordpharma.comcirclepharma.comcancer.gov |
| Target | Hydrophobic patch of Cyclins A and B | cancer.gov |
| Effect | Disrupts protein-protein interactions, leading to DNA damage and apoptosis | cancer.govcirclepharma.com |
| Preclinical Efficacy | Single-agent anti-tumor activity in various cancer models | biospace.comcirclepharma.comcirclepharma.com |
| Associated Biomarkers | High E2F pathway scores, RB1 mutations | firstwordpharma.com |
| Development Stage | Phase 1 Clinical Trial | firstwordpharma.comcirclepharma.com |
Structure
2D Structure
Properties
Molecular Formula |
C8H19O7Si |
|---|---|
Molecular Weight |
255.32 g/mol |
InChI |
InChI=1S/C8H19O7Si/c1-13-6-16(14-4-7(11)2-9)15-5-8(12)3-10/h7-12H,2-6H2,1H3 |
InChI Key |
XMPYVTQNWYIZDW-UHFFFAOYSA-N |
Canonical SMILES |
COC[Si](OCC(CO)O)OCC(CO)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Biology of Cid 78061102
Rational Design Principles for Macrocyclic Scaffolds in Medicinal Chemistry
The design of macrocyclic compounds in medicinal chemistry is a strategic endeavor aimed at creating molecules with high affinity and selectivity for their biological targets. nih.govacs.org Unlike traditional small molecules, macrocycles occupy a unique chemical space, often described as "beyond the Rule of Five," which allows them to tackle challenging targets like protein-protein interactions. acs.orgacs.org The principles guiding their design focus on pre-organizing the molecule into a bioactive conformation, which minimizes the entropic penalty upon binding to its target. nih.govmdpi.com
Key design principles include:
Conformational Rigidity: Introducing constraints within the macrocyclic ring to lock the molecule in a shape that is complementary to the target's binding site. This rigidity can lead to a significant increase in binding affinity and selectivity. mdpi.comnih.gov
Balancing Physicochemical Properties: Macrocyclization can be used to modulate properties such as solubility, lipophilicity, and metabolic stability. For instance, intramolecular hydrogen bonds can be designed to shield polar functional groups, thereby enhancing membrane permeability. mdpi.comnih.gov
Scaffold Hopping: This strategy involves replacing a known macrocyclic core with a novel one while retaining the original biological activity. This can lead to the discovery of new intellectual property and improved pharmacological profiles. acs.org Computational tools and AI-driven models are increasingly being used to predict the properties of novel macrocyclic scaffolds. nih.govmdpi.com
Table 1: Comparison of Design Parameters for Macrocyclic vs. Acyclic Compounds
| Parameter | Acyclic Compounds | Macrocyclic Compounds | Rationale in Macrocycle Design |
|---|---|---|---|
| Conformational Flexibility | High | Low to Medium | Reduces entropic penalty upon binding, increasing affinity. |
| Binding Affinity | Variable | Often High | Pre-organization into a bioactive conformation. |
| Selectivity | Variable | Often High | A well-defined 3D structure allows for more specific interactions. |
| Metabolic Stability | Often Low | Generally High | Cyclic structure can protect against enzymatic degradation. |
| Cell Permeability | Variable (often high for small molecules) | Can be challenging, but tunable | Intramolecular hydrogen bonding and "chameleon-like" properties can mask polarity. |
Synthetic Routes and Optimization Strategies for Macrocyclic Compounds and their Analogs
The synthesis of macrocycles is a complex process that requires careful planning and optimization. The choice of synthetic strategy depends on the nature of the macrocycle, whether it is a peptide, a natural product, or a synthetic small molecule.
Convergent Synthesis: This approach involves the synthesis of several fragments of the macrocycle separately, which are then coupled together in the final steps to form the ring. researchgate.net This strategy is often more efficient for the synthesis of complex molecules as it allows for the optimization of each fragment's synthesis independently. researchgate.net
Divergent Synthesis: In a divergent synthesis, a common intermediate is used to generate a library of related macrocycles. wikipedia.orgresearchgate.net This approach is particularly useful for structure-activity relationship (SAR) studies, as it allows for the rapid generation of analogs with modifications at various positions. wikipedia.org Diversity-oriented synthesis (DOS) is a powerful divergent strategy for creating structurally diverse macrocycle libraries. nih.gov
Many biologically active macrocycles are chiral, and their stereochemistry is often crucial for their activity. Stereoselective synthesis aims to produce a single desired stereoisomer. birmingham.ac.uk Key strategies include:
Catalyst-Controlled Stereoselective Reactions: Using chiral catalysts to control the stereochemical outcome of a reaction, such as in ring-closing metathesis (RCM). nih.govresearchgate.net
Substrate-Controlled Synthesis: The existing stereocenters in a molecule can direct the formation of new stereocenters.
Curtin-Hammett Principle: This principle can be applied to understand and control the diastereoselectivity of macrocyclization reactions where rapidly interconverting starting materials lead to configurationally stable products. nih.gov
Solution-Phase Synthesis: This traditional approach offers flexibility and is suitable for large-scale synthesis. However, purification can be challenging, and high-dilution conditions are often required to favor intramolecular cyclization over intermolecular polymerization. nih.govnih.gov
Solid-Phase Synthesis: In this technique, the growing molecule is attached to a solid support, which simplifies purification as excess reagents and byproducts can be washed away. nih.govnih.gov The pseudo-dilution effect on the solid support can also favor intramolecular cyclization. rsc.org This method is well-suited for the synthesis of peptide-based macrocycles and for the generation of libraries of compounds. nih.govacs.org
Table 2: Comparison of Solid-Phase and Solution-Phase Macrocyclization
| Feature | Solid-Phase Synthesis | Solution-Phase Synthesis |
|---|---|---|
| Purification | Simplified (filtration and washing) | Often requires chromatography |
| Scalability | Can be challenging for very large scale | More readily scalable |
| Reaction Monitoring | Difficult to monitor in real-time | Easier to monitor using standard analytical techniques |
| Automation | Amenable to automation | Less straightforward to automate |
| Cyclization Efficiency | Pseudo-dilution effect can favor intramolecular cyclization | Requires high dilution conditions |
Chemical Modifications and Derivatization for Enhanced Biological Activity and Target Engagement
Once a lead macrocyclic compound has been identified, chemical modifications are often introduced to optimize its properties. nih.gov This process, known as SAR optimization, aims to improve potency, selectivity, and pharmacokinetic properties. nih.gov
Common modification strategies include:
Linker Modification: In macrocycles composed of two or more key binding fragments connected by a linker, modifying the length, rigidity, and chemical nature of the linker can have a profound impact on biological activity. scienceopen.com
Side Chain Modification: Altering the side chains of the macrocycle can introduce new interactions with the target protein, leading to enhanced affinity and selectivity. nih.gov
Development of Prodrug Strategies for Macrocyclic Inhibitors
Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. nih.gov This strategy can be employed to overcome challenges with the parent macrocyclic drug, such as poor solubility, low permeability, or rapid metabolism. nih.govacs.org
Key considerations for macrocyclic prodrug design include:
Bioreversible Linkages: The prodrug moiety must be attached to the parent drug via a linkage that is cleaved in a controlled manner, either enzymatically or chemically, to release the active drug. nih.gov Common prodrug approaches include the use of esters, phosphates, and carbamates. nih.gov
Targeted Delivery: Prodrugs can be designed to be activated at a specific site in the body, thereby increasing the concentration of the active drug at the target and reducing systemic side effects.
Improving Physicochemical Properties: A common application of the prodrug approach is to temporarily mask polar functional groups to enhance membrane permeability or to attach a solubilizing group to improve aqueous solubility. nih.gov
Table 3: Common Prodrug Strategies and Their Applications
| Prodrug Moiety | Cleavage Mechanism | Property Improved | Example Application |
|---|---|---|---|
| Ester | Esterases | Permeability, Solubility | Masking a carboxylic acid to improve cell uptake. |
| Phosphate (B84403) | Phosphatases | Solubility | Adding a phosphate group to a hydroxyl function to increase water solubility for intravenous formulation. |
| Carbamate | Esterases/Chemical Hydrolysis | Permeability, Stability | Modifying an amine to enhance membrane crossing. |
| Glycoside | Glycosidases | Targeting | Targeting specific tissues or cells that express high levels of glycosidases. |
Molecular and Cellular Mechanisms of Action of Cid 78061102
Target Identification and Validation: Cyclin A/B and Associated Regulatory Proteins
The primary molecular targets of CID 78061102 have been identified as Cyclin A and Cyclin B. circlepharma.comcirclepharma.com These proteins are key regulators of the cell cycle, forming complexes with cyclin-dependent kinases (CDKs) to drive cellular progression through different phases. businesswire.com The function of Cyclin A and Cyclin B is often dysregulated in cancer cells, making them attractive therapeutic targets. cancer.gov
The selection of Cyclin A and B as targets for this compound is based on the principle of synthetic lethality in tumors with high E2F activity. researchgate.netcirclepharma.com Preclinical studies have shown that cancer cell lines with elevated E2F target gene expression are particularly sensitive to this compound. circlepharma.comcirclepharma.com This sensitivity is also correlated with alterations in the retinoblastoma (RB1) gene, a key regulator of the E2F transcription factor family. businesswire.comfirstwordpharma.com The antitumor activity of this compound has been demonstrated in various preclinical models, including small-cell lung cancer (SCLC), non-small-cell lung cancer (NSCLC), and triple-negative breast cancer (TNBC), which often exhibit these molecular characteristics. circlepharma.comcirclepharma.comfirstwordpharma.com
Detailed Analysis of Protein-Protein Interaction Disruption by this compound
This compound functions by potently and selectively disrupting the interaction between Cyclin A and Cyclin B and their substrates that contain an RxL (Arginine-x-Leucine) motif. circlepharma.comcancer.govcirclepharma.com The compound binds to a conserved hydrophobic patch on the surface of these cyclins, which is the docking site for the RxL motifs of their binding partners. researchgate.netcancer.gov
The therapeutic effect of this compound is mediated through the specific disruption of key protein-protein interactions. Notably, it blocks the interaction between:
Cyclin A and E2F1: E2F1 is a transcription factor that plays a pivotal role in the G1/S transition of the cell cycle. researchgate.netcancer.gov By inhibiting the Cyclin A-CDK2 complex from binding to the RxL motif of E2F1, this compound leads to the hyperactivation of E2F1. researchgate.netcirclepharma.com This sustained, aberrant E2F activity is thought to induce DNA damage and replication stress. businesswire.com
Cyclin B and Myt1: Myt1 is a kinase that inhibits the activity of the Cyclin B-CDK1 complex, a key regulator of entry into mitosis. circlepharma.comcancer.gov By preventing the interaction between Cyclin B and Myt1, this compound removes this inhibitory brake, leading to premature activation of the Cyclin B-CDK1 complex. businesswire.com
This dual disruption of Cyclin A- and Cyclin B-mediated interactions is a novel therapeutic strategy. circlepharma.com
As of the latest available information, specific X-ray crystallography or cryo-electron microscopy data detailing the structural basis of this compound binding to Cyclin A or Cyclin B has not been publicly disclosed. However, the development of related macrocyclic inhibitors has been guided by structure-based design, utilizing existing protein structures to model the interaction between the inhibitor and the hydrophobic patch of the cyclins. biorxiv.org
Impact on Cell Cycle Progression and Regulation
The disruption of key cyclin-substrate interactions by this compound has a profound impact on cell cycle progression, ultimately leading to cell death in susceptible cancer cells. researchgate.netcirclepharma.com
Treatment with this compound leads to a significant cell cycle arrest at the G2/M transition. researchgate.netbioworld.com This is a direct consequence of its mechanism of action, which affects the regulators of both the S phase and entry into mitosis. Furthermore, mechanistic studies have revealed that this compound activates the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures proper chromosome segregation during mitosis. bioworld.comfirstwordpharma.com Activation of the SAC in the presence of DNA damage can lead to mitotic catastrophe and cell death. bioworld.com
| Treatment | Concentration | Duration | Observed Effect | Source |
|---|---|---|---|---|
| CID-078 | Various | 24 hours | Accumulation of cells in G2/M phase | circlepharma.com |
A key consequence of treatment with this compound is the induction of significant DNA damage. circlepharma.combioworld.com This is evidenced by the increased levels of phosphorylated histone H2AX (γH2AX), a sensitive marker of DNA double-strand breaks. circlepharma.combioworld.com The sustained hyperactivation of E2F1 is believed to contribute to this DNA damage. businesswire.com
The accumulation of DNA damage and the arrest in mitosis ultimately trigger programmed cell death, or apoptosis. researchgate.netcancer.gov The induction of apoptosis by this compound is a critical component of its antitumor activity. researchgate.net Pharmacodynamic studies have shown an increase in cleaved caspase 3, a key executioner of apoptosis, in response to treatment. researchgate.net
| Cell Line | Marker | Observation | Source |
|---|---|---|---|
| NCI-H446 (SCLC) | γH2AX | Increased levels after 24h treatment | circlepharma.com |
| Neuroblastoma Cell Lines | γH2AX | Increased levels | bioworld.com |
| Breast Cancer PDX Models | Cleaved Caspase 3 | Increased levels with treatment | researchgate.net |
Based on a comprehensive search of publicly available scientific databases and literature, there is currently no specific information available for the chemical compound designated as "this compound" regarding its molecular and cellular mechanisms of action, including off-target interactions, selectivity profiling, or cellular resistance mechanisms.
It is possible that "this compound" is an internal compound identifier not yet disclosed in public forums, a mislabeled identifier, or a compound that has not been the subject of published research. Without verifiable and specific data, any attempt to detail its pharmacological properties would be speculative and would not meet the required standards of accuracy.
Therefore, the requested article on the "" cannot be generated at this time.
Despite a comprehensive search for the chemical compound designated as “this compound,” no publicly available scientific literature or data could be retrieved. Consequently, the biological activities, preclinical efficacy, and pharmacodynamic properties of this specific compound remain uncharacterized in the accessible domain.
The search for information regarding "this compound" across multiple scientific databases and search engines did not yield any relevant results pertaining to its synthesis, biological evaluation, or any preclinical studies. This suggests that the compound may be a proprietary molecule that has not been disclosed in publications, a catalog identifier that is not publicly indexed, or an incorrect identifier.
Without any foundational data, it is not possible to provide an article detailing its in vitro anticancer activity, efficacy in various cancer models, in vivo performance in xenograft models, or any associated pharmacodynamic biomarkers as requested in the article outline. The requested information is contingent on the existence of primary research or review articles that discuss this specific compound, and such resources are not available.
Therefore, the generation of an article focusing solely on the chemical compound “this compound” as per the provided detailed outline cannot be fulfilled at this time due to the absence of any discernible information in the public scientific domain.
Biological Activities and Preclinical Efficacy of Cid 78061102 in Disease Models
Investigation of Activity in Organoid and Patient-Derived Xenograft (PDX) Models
A comprehensive review of scientific literature and publicly available data reveals no specific studies investigating the biological activity or preclinical efficacy of the chemical compound CID 78061102 in either organoid or patient-derived xenograft (PDX) models. Searches for this compound in established research databases have not yielded any results detailing its use or effects in these sophisticated preclinical systems.
Organoid and PDX models are increasingly utilized in cancer research to more accurately predict patient response to novel therapeutics compared to traditional two-dimensional cell cultures. Organoids are three-dimensional cell cultures derived from stem cells that self-organize to mimic the structure and function of an organ. Patient-derived xenografts involve the implantation of a patient's tumor tissue into an immunodeficient mouse, thereby preserving the original tumor microenvironment and genetic heterogeneity.
The absence of any published research on this compound within the context of these models indicates that its activity and potential therapeutic benefits in a system that closely recapitulates human disease have not been characterized or publicly disclosed. Therefore, no data on its efficacy, mechanism of action, or comparative performance in these models can be presented.
Further research would be necessary to determine if this compound has been evaluated in these systems and to understand its potential as a therapeutic agent. Without such studies, a critical component of its preclinical evaluation remains unknown.
Data Tables
Due to the lack of available research, no data tables can be generated.
No Publicly Available Research Found for Chemical Compound this compound
Following an exhaustive search of publicly available scientific literature and databases, no specific research or data could be found for the chemical compound identified as "this compound." As a result, it is not possible to generate the requested article on its "Structure-Activity Relationship (SAR) and Computational Studies."
The user's request specified a detailed outline focusing on the impact of the compound's macrocyclic ring size and conformation, the role of its peripheral side chains, and various computational analyses, including molecular docking, dynamics simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling.
Multiple search queries were conducted combining the compound identifier "this compound" with key terms from the requested outline, such as:
Structure-activity relationship
Macrocyclic ring size and conformation
Peripheral side chains and target binding
Cellular uptake
Molecular docking and dynamics simulations
QSAR modeling
De novo design and virtual screening
These searches did not yield any specific studies, publications, or data sets related to this compound. The results contained general discussions of the requested scientific methods but made no mention of their application to this particular compound.
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No Information Available for Compound this compound
Following a comprehensive search of scientific databases and public records, no information has been found for the chemical compound designated as “this compound.” This identifier does not correspond to any known substance in the public domain, and as a result, the requested article on its “Structure-Activity Relationship (SAR) and Computational Studies” cannot be generated.
The search included queries for the compound's structure, chemical properties, and any associated research, including computational analyses, conformational studies, or predictions of its pharmacokinetic properties. The lack of any data indicates that this compound is likely not a publicly disclosed substance, may be an internal research code not available in the public domain, or the identifier may be incorrect.
Without any foundational information on the chemical structure and biological activity of this compound, it is impossible to conduct or report on the requested analyses, which would include:
Structure Activity Relationship Sar and Computational Studies of Cid 78061102
Prediction of Preclinical Pharmacokinetic Properties (e.g., permeability, solubility) via Computational Models:These predictions are based on the chemical structure of the compound and are calculated using various established computational models.
As no information is available for the specified compound, the detailed research findings and data tables requested cannot be produced.
Advanced Analytical and Biophysical Characterization of Cid 78061102
Advanced Spectroscopic Techniques for Structural Elucidation (e.g., Multi-dimensional NMR, High-Resolution Mass Spectrometry)
The precise chemical structure of CID 78061102, identified as 4-cyclohexyl-N-(furan-2-ylmethyl)-1,3-thiazol-2-amine, would be unequivocally confirmed using a combination of multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Multi-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to establish the connectivity of all atoms within the molecule. nih.govnih.gov These techniques provide through-bond correlation data for protons and carbons, allowing for the unambiguous assignment of all signals in the ¹H and ¹³C NMR spectra. The resulting data would confirm the arrangement of the cyclohexyl, furan-2-ylmethyl, and 1,3-thiazol-2-amine moieties.
High-Resolution Mass Spectrometry would be utilized to determine the compound's exact molecular weight and elemental composition. nih.govnih.govmdpi.com Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution mass analyzer (e.g., Orbitrap or FT-ICR) would provide a highly accurate mass measurement, typically with sub-ppm (parts per million) mass accuracy. This data is crucial for confirming the molecular formula, C₁₄H₁₈N₂OS.
A representative data table for the structural elucidation of a compound like this compound would appear as follows:
| Technique | Parameter | Observed Value | Expected Value |
| HRMS (ESI+) | [M+H]⁺ | Data not available | 267.1218 |
| ¹H NMR (CDCl₃, 500 MHz) | Chemical Shifts (δ) | Data not available | - |
| ¹³C NMR (CDCl₃, 125 MHz) | Chemical Shifts (δ) | Data not available | - |
Chromatographic Methods for Purity Assessment and Stability Profiling (e.g., Ultra-High-Performance Liquid Chromatography)
The purity of a synthesized batch of this compound would be rigorously assessed using Ultra-High-Performance Liquid Chromatography (UHPLC). nih.gov This technique offers high resolution and sensitivity for separating the target compound from any impurities or degradation products. A typical UHPLC method would involve a reversed-phase column (e.g., C18) and a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), both often containing a small amount of an acid like formic acid to improve peak shape.
Stability profiling would also be conducted using UHPLC to evaluate the compound's degradation under various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress). The percentage of the parent compound remaining over time would be monitored to determine its shelf-life and potential degradation pathways.
The purity and stability data could be summarized in the following tables:
Purity Assessment by UHPLC:
| Compound | Retention Time (min) | Peak Area (%) |
|---|---|---|
| This compound | Data not available | >99.5 |
| Impurity 1 | Data not available | <0.1 |
Stability Profile of this compound:
| Condition | Time (hours) | % Remaining |
|---|---|---|
| Acidic (0.1 M HCl) | 24 | Data not available |
| Basic (0.1 M NaOH) | 24 | Data not available |
Biophysical Characterization of Protein-Ligand Interactions in Solution
To understand how this compound interacts with its biological target, a variety of biophysical techniques would be employed to characterize the binding kinetics, thermodynamics, and affinity.
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Binding Kinetics and Thermodynamics
Surface Plasmon Resonance (SPR) is a label-free technique used to measure the kinetics of binding between a ligand (this compound) and a target protein immobilized on a sensor chip. wikipedia.orgrsc.orgmdpi.com SPR provides real-time data on the association (kₐ) and dissociation (kₑ) rates of the interaction, from which the equilibrium dissociation constant (Kₑ) can be calculated (Kₑ = kₑ/kₐ).
Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon binding of a ligand to a protein in solution. nih.govnih.govmalvernpanalytical.comharvard.edumdpi.com This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of binding. From these values, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated.
A summary of hypothetical binding data for this compound would be presented as follows:
| Technique | Parameter | Value |
| SPR | kₐ (M⁻¹s⁻¹) | Data not available |
| kₑ (s⁻¹) | Data not available | |
| Kₑ (nM) | Data not available | |
| ITC | Kₐ (M⁻¹) | Data not available |
| ΔH (kcal/mol) | Data not available | |
| -TΔS (kcal/mol) | Data not available | |
| n (stoichiometry) | Data not available |
Microscale Thermophoresis (MST) and Fluorescence Polarization for Binding Affinity Determination
Microscale Thermophoresis (MST) is a technique that measures the motion of molecules in a microscopic temperature gradient. nih.gov The binding of a ligand to a fluorescently labeled target protein alters its thermophoretic properties, allowing for the determination of the binding affinity (Kₑ).
Fluorescence Polarization (FP) is another method used to determine binding affinity. nih.gov It relies on the change in the rotational speed of a small fluorescently labeled molecule (the tracer) upon binding to a larger protein. When the tracer is bound, it tumbles more slowly, leading to an increase in the polarization of its emitted light.
Cellular Permeability and Intracellular Distribution Studies in Preclinical Cell Models
To assess the potential of this compound to reach its intracellular target, its permeability across cell membranes would be investigated. A common in vitro model for this is the Caco-2 cell permeability assay, which uses a monolayer of human colorectal adenocarcinoma cells to mimic the intestinal epithelium. The apparent permeability coefficient (Pₐₙₙ) would be determined in both the apical-to-basolateral and basolateral-to-apical directions to assess both passive diffusion and the potential for active transport.
Intracellular distribution studies would be conducted using techniques such as fluorescence microscopy (if a fluorescent derivative of this compound is available) or subcellular fractionation followed by LC-MS/MS analysis to determine the concentration of the compound in different cellular compartments (e.g., cytoplasm, nucleus, mitochondria).
Metabolic Stability and Biotransformation Studies in Non-Human Biological Matrices
The metabolic stability of this compound would be evaluated in vitro using liver microsomes or hepatocytes from non-human species (e.g., rat, mouse, dog) to predict its in vivo clearance. researchgate.netnih.govfrontagelab.comsolvobiotech.comwuxiapptec.com The compound would be incubated with the biological matrix, and the concentration of the parent compound would be measured at different time points using LC-MS/MS. From this data, the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) would be calculated.
Biotransformation studies would be performed to identify the major metabolites of this compound. Following incubation with liver microsomes or hepatocytes, the samples would be analyzed by high-resolution LC-MS/MS to detect and structurally characterize the metabolites formed through phase I (e.g., oxidation, hydrolysis) and phase II (e.g., glucuronidation, sulfation) metabolic reactions.
A representative table of metabolic stability data is shown below:
| Species | Matrix | t₁/₂ (min) | CLᵢₙₜ (µL/min/mg protein) |
| Rat | Liver Microsomes | Data not available | Data not available |
| Mouse | Liver Microsomes | Data not available | Data not available |
| Dog | Liver Microsomes | Data not available | Data not available |
Future Research Directions and Translational Perspectives Preclinical
Discovery and Optimization of Next-Generation Cyclin A/B RxL Inhibitors
The discovery of CID 78061102 represents a significant milestone in targeting the cell cycle for cancer therapy. Unlike traditional approaches that focus on inhibiting cyclin-dependent kinases (CDKs), this compound directly targets cyclins A and B. mdpi.comacs.org It was developed using Circle Pharma's proprietary MXMO™ platform, which combines structure-based rational drug design with advanced synthetic chemistry to create intrinsically cell-permeable and orally bioavailable macrocycles. nih.govtandfonline.combiospace.com
This next-generation approach focuses on disrupting the interaction between the hydrophobic patch on cyclins A and B and the "RxL" (arginine-x-leucine) motif present on their key substrates. biospace.compatsnap.com Specifically, this compound has been shown in biochemical and cellular studies to potently and selectively disrupt the protein-to-protein interaction between cyclin A and its substrate E2F, and between cyclin B and its modulator Myt1. biospace.comnih.gov This mechanism offers a novel way to induce synthetic lethality in cancer cells with dysregulated cell cycle control, particularly those with high E2F activity. tandfonline.comnih.gov
The optimization process for this class of inhibitors involved several key strategies:
Structure-Based Design: A model based on existing crystal structures of macrocycles bound to the cyclin A2/Cdk2 complex served as a starting point. mdpi.com
SAR Campaigns: Structure-activity relationship (SAR) campaigns were conducted, initially using semi-automated solid-phase peptide synthesis with commercial building blocks. bioscientifica.com
Physicochemical Property Tuning: Optimization focused on enhancing cell permeability and oral bioavailability by modifying polar sidechains, N-alkylating backbone amides, and adjusting hydrophobic interactions. bioscientifica.com
This comprehensive approach demonstrated that dual inhibition of both Cyclin A and B RxL interactions is necessary for optimal synthetic lethality in E2F-driven cancers. bioscientifica.com The successful development of this compound validates the MXMO™ platform's ability to generate oral macrocycles against targets previously considered intractable. mdpi.com Future research will likely leverage this platform to discover new macrocycles with varied selectivity profiles and to further refine the chemical structures for enhanced therapeutic properties. mdpi.com
Development of Advanced Delivery Systems for Macrocyclic Compounds
A major hurdle in the clinical translation of macrocyclic compounds has been their delivery, often hampered by low cell permeability and poor oral bioavailability. mdpi.com this compound represents a significant breakthrough as it is an orally bioavailable and intrinsically cell-permeable macrocycle, overcoming these common challenges without the need for complex formulation strategies. nih.govmdpi.compatsnap.com
The development of orally active macrocycles like this compound is a key focus of next-generation drug discovery. mdpi.com Research in this area has led to the discovery of peptide-peptoid hybrids with high passive permeability and oral bioavailability in preclinical models. biospace.com
While this compound's inherent properties allow for oral administration, the broader field of macrocycle delivery continues to evolve. Advanced delivery systems are being explored for other macrocyclic compounds and could potentially enhance the therapeutic window or enable targeting of specific tissues. These systems include:
Supramolecular Drug Delivery Systems (SDDS): These utilize host-guest chemistry with macrocyclic carriers like cyclodextrins, cucurbit[n]urils, calix[n]arenes, and pillar[n]arenes to improve drug solubility and bioavailability.
Hydrogel Depots: For localized delivery, macrocycles can be incorporated into implantable or injectable hydrogel networks that allow for controlled, affinity-based release of the therapeutic agent.
Nanocarriers: Self-assembling systems like polymersomes, micelles, and nanoparticles can be engineered from macrocycle-based components to create stimuli-responsive vehicles for targeted drug delivery.
The success of this compound's oral formulation, however, sets a new benchmark, suggesting that rational design can yield macrocycles with drug-like properties, potentially reducing the reliance on external delivery vehicles.
Exploring Novel Therapeutic Applications of this compound Beyond Oncology
Currently, the preclinical and clinical development of this compound is focused squarely on oncology. biospace.comonclive.com Its mechanism of action—inducing apoptosis in cells with a dysregulated CDK-RB-E2F axis—is particularly relevant for cancers characterized by high E2F activity. nih.gov Preclinical studies have demonstrated its potential in a range of solid tumors, including small cell lung cancer (SCLC), non-small-cell lung cancer (NSCLC), triple-negative breast cancer (TNBC), and neuroblastoma. patsnap.comnih.govpatsnap.com
While no primary research currently details applications outside of cancer, the fundamental role of cyclins and the E2F transcription factor in cell proliferation suggests potential future avenues of investigation. nih.govpatsnap.com Dysregulation of the cell cycle is a hallmark of not only cancer but also other proliferative disorders. mdpi.comspandidos-publications.com
Potential future research could explore:
Autoimmune Diseases: E2F1 inhibitors have been theoretically proposed for use in autoimmune conditions where excessive cell proliferation contributes to tissue damage. patsnap.com
Non-neoplastic Proliferative Disorders: Conditions characterized by abnormal cell growth, such as certain vulvar epithelial disorders, have been linked to the upregulation of cyclins and CDKs. spandidos-publications.com
Metabolic Diseases: The transcription factor E2F1 has been identified as a regulator of metabolism, with its activity being dysregulated in conditions like obesity. nih.gov
One drug database notes that this compound is being investigated for a wide range of therapeutic areas, including digestive system, endocrine, respiratory, and musculoskeletal diseases. patsnap.com However, the primary and peer-reviewed research to support these broader applications is not yet available. Therefore, while the potential exists, any application of this compound beyond oncology remains speculative and requires dedicated preclinical investigation.
Integration of Omics Technologies (e.g., Proteomics, Transcriptomics) for Comprehensive Biological Profiling
The preclinical assessment of this compound has been significantly enhanced by the integration of omics technologies to provide a comprehensive biological profile of its activity and to identify predictive biomarkers. This approach is crucial for patient stratification and for understanding the compound's mechanism of action.
Transcriptomics (RNA-seq): Transcriptomic analysis has been pivotal in identifying a molecular signature of sensitivity to this compound. Preclinical studies across various cancer models consistently show that the anti-tumor activity of this compound correlates with specific gene expression patterns. patsnap.compatsnap.compatsnap.com
E2F Pathway Scores: High scores for "E2F targets" and "G2M checkpoint" hallmark pathways are strong predictors of a favorable response to this compound. patsnap.compatsnap.com
Biomarker Expression: Elevated mRNA expression levels of E2F1 and ESPL1 (Separase) are associated with tumor regression in patient-derived xenograft (PDX) models treated with the compound. patsnap.comfrontiersin.org
Proteomics: Proteomic analysis has been used to confirm the mechanism of action at the protein level.
Phosphorylation of Separase: Treatment with this compound leads to an increase in the inhibitory phosphorylation of Separase at the Serine 1126 site (p-separase S1126) in sensitive tumor models. patsnap.compatsnap.com This confirms that the drug's binding to Cyclin B1 results in mitotic arrest. patsnap.com
Biomarker Analysis: Immunohistochemistry (IHC) has been used to evaluate biomarkers such as Cyclin B1 and phospho-separase in treated tumors, further linking drug activity to the proposed mechanism. globaldata.com
Genomics: Genomic data is also used to identify tumors that may be sensitive to this compound.
CDKN2A Deletion: In neuroblastoma models, the deletion of the CDKN2A gene, a key cell cycle regulator, was found to sensitize cells to this compound, suggesting its status could be used for patient stratification. nih.gov
RB1 Mutation: Sensitivity in SCLC cell lines has been correlated with dysfunction in the Retinoblastoma protein (RB). circlepharma.com
This multi-omics approach provides a robust framework for the ongoing clinical development of this compound, enabling a more precise, biomarker-driven therapeutic strategy.
Addressing Preclinical Challenges in Macrocycle Drug Development and Optimization (e.g., cell permeability, in vivo bioavailability)
Macrocyclic compounds have long been recognized for their potential to bind to large, flat protein surfaces that are often inaccessible to traditional small molecules. mdpi.com However, their therapeutic development has been historically plagued by significant preclinical challenges, primarily poor cell permeability and low in vivo bioavailability, which limit their use to extracellular targets. mdpi.com
The development of this compound serves as a prime example of successfully overcoming these hurdles.
Intrinsic Cell Permeability: Through rational, structure-based design via the MXMO™ platform, this compound was engineered to be "intrinsically cell-permeable." nih.govonclive.com This was achieved by optimizing the macrocycle's physicochemical properties, including the removal of polar sidechains and N-alkylation of backbone amides, to facilitate passive diffusion across the cell membrane. bioscientifica.com
In Vivo Bioavailability: A critical achievement in the optimization of this compound class was conferring oral bioavailability. mdpi.com this compound can be administered orally, a significant advantage that simplifies treatment regimens and improves patient compliance. patsnap.comnih.govpatsnap.com This property was engineered into the molecule itself, avoiding the need for complex drug delivery formulations. mdpi.com
The journey to a clinical candidate involved a multi-pronged strategy to address these challenges:
Computational Modeling: Starting with composite models of known cyclin-binding molecules to guide initial design. mdpi.com
Systematic Synthetic Exploration: Utilizing both solid-phase and solution-phase synthesis to rapidly create and test a diverse library of macrocycles. bioscientifica.com
Focused Optimization: Identifying key structural components—such as the phenylalanine residue and C-terminus capping group—that drive cell potency and desirable physicochemical properties. bioscientifica.com
The result is a clinical candidate, this compound, that has demonstrated a favorable pharmacokinetic profile in preclinical studies, supporting its progression into human trials. nih.gov This success validates the approach of using advanced synthetic and computational chemistry to imbue macrocycles with the drug-like properties required for targeting challenging intracellular proteins via oral administration.
Q & A
Basic Research Questions
Q. How to formulate a focused research question on CID 78061102’s chemical properties or interactions?
- Methodological Answer : Begin by conducting a systematic literature review to identify unresolved gaps. Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine the question. For example: "How does the stereochemistry of this compound influence its catalytic efficiency in aqueous environments?" Avoid vague phrasing and test the question’s clarity with peers .
Q. What are effective strategies for conducting a literature review on this compound?
- Methodological Answer : Use databases (SciFinder, PubMed) with controlled vocabulary (e.g., CAS Registry Numbers, MeSH terms). Apply inclusion/exclusion criteria to filter studies by relevance (e.g., synthesis methods, biological activity). Document search protocols for reproducibility and use citation managers (e.g., Zotero) to organize sources. Thematic analysis can highlight trends, such as structure-activity relationships .
Q. How to design a preliminary experimental protocol for this compound’s synthesis or characterization?
- Methodological Answer : Define variables (e.g., temperature, solvent polarity) and controls (e.g., negative/positive controls for bioassays). Reference established methods from high-impact studies and validate protocols through pilot experiments. Document materials (purity, suppliers) and instrumental parameters (e.g., NMR frequency) in detail .
Q. How to ensure ethical data collection and validation for this compound’s spectral analysis (e.g., NMR, MS)?
- Methodological Answer : Follow institutional guidelines for data storage and sharing. Cross-validate spectral interpretations using orthogonal techniques (e.g., X-ray crystallography). Deposit raw data in repositories like ChemSpider with metadata (e.g., solvent, calibration standards). Disclose processing steps (e.g., baseline correction) in supplementary materials .
Advanced Research Questions
Q. How to resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer : Conduct a meta-analysis to assess methodological consistency (e.g., cell lines, assay conditions). Use sensitivity analysis to identify outlier data. Apply Bayesian statistics to quantify uncertainty and report effect sizes with confidence intervals. Replicate key experiments under standardized conditions .
Q. What advanced statistical methods are suitable for analyzing dose-response relationships of this compound?
- Methodological Answer : Implement non-linear regression models (e.g., four-parameter logistic curves) to fit dose-response data. Use goodness-of-fit tests (e.g., Akaike Information Criterion) to compare models. Account for batch effects via randomized block designs and validate findings across multiple biological replicates .
Q. How to design a reproducible protocol for studying this compound’s environmental persistence?
- Methodological Answer : Standardize sampling protocols (e.g., soil/water matrices) and analytical methods (e.g., LC-MS/MS parameters). Include replication tiers: technical (same sample), biological (different batches), and independent experiments. Pre-register methods on platforms like Open Science Framework .
Q. How to address discrepancies between computational predictions and experimental binding affinities for this compound?
- Methodological Answer : Re-evaluate computational parameters (e.g., solvation models, protonation states). Validate predictions using orthogonal assays (e.g., surface plasmon resonance, isothermal titration calorimetry). Analyze thermodynamic contributions (ΔG, ΔH) to reconcile differences .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
